molecular formula C15H21N3O2S B3039358 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole CAS No. 1019130-36-9

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole

Cat. No.: B3039358
CAS No.: 1019130-36-9
M. Wt: 307.4 g/mol
InChI Key: NCNVFCNNDDKWER-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole is a chemical compound with the molecular formula C15H21N3O2S and a molecular weight of 307.41 g/mol . This compound is characterized by its pyrazole ring structure, which is substituted with methyl, methylaminoethyl, and toluenesulphonyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1H-pyrazole: Lacks the methylaminoethyl and toluenesulphonyl groups, resulting in different chemical properties and reactivity.

    4-Toluenesulfonyl-1H-pyrazole: Contains the toluenesulphonyl group but lacks the methyl and methylaminoethyl substitutions.

    1-(4-Toluenesulphonyl)-3,5-dimethyl-1H-pyrazole: Similar structure but without the 2-(methylamino)ethyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research applications.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-5-7-14(8-6-11)21(19,20)18-13(3)15(9-10-16-4)12(2)17-18/h5-8,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVFCNNDDKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)CCNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Reactant of Route 2
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Reactant of Route 3
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Reactant of Route 4
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3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Reactant of Route 5
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3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Reactant of Route 6
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole

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